乌扎利根糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Uzarigenin digitaloside involves complex chemical reactions starting from precursors such as digitoxigenin. A notable synthesis route involves direct oxidation followed by selective reduction processes. For instance, Kamano, Pettit, and Tozawa (1975) detailed a synthesis route from digitoxigenin to uzarigenin, highlighting the stepwise chemical transformations required to achieve the final compound (Kamano, Pettit, & Tozawa, 1975).

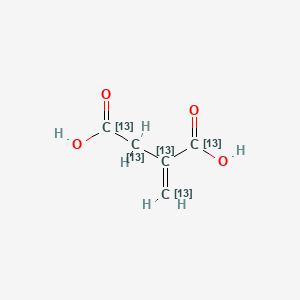

Molecular Structure Analysis

The molecular structure of Uzarigenin digitaloside is characterized by its cardenolide backbone, which includes specific functional groups that define its chemical behavior. Advanced NMR techniques have been used to confirm the uzarigenin-type chirality of Uzara cardenolides, illustrating the precise structural features critical for their biological activity (Pauli & Fröhlich, 2000).

Chemical Reactions and Properties

The chemical reactions involving Uzarigenin digitaloside typically revolve around its cardenolide structure, which undergoes various transformations under different conditions. The synthesis pathways often involve oxidation, reduction, and glycosylation reactions. For example, the transformation of digitoxigenin into uzarigenin through oxidation and reduction highlights the compound's reactivity and the formation of its chemical structure (Kamano, Pettit, & Tozawa, 1975).

科学研究应用

心血管作用和药代动力学

源自乌扎糖苷的乌扎利根糖苷因其心血管作用和药代动力学而受到研究。在一项涉及健康志愿者的研究中,发现与安慰剂相比,乌扎糖苷并未显着改变心血管药效动力学参数。然而,观察到了乌扎成分与传统洋地黄测定的交叉反应,表明可能干扰治疗性药物监测 (Schmiedl 等人,2012).

民族药学相关性

乌扎利根糖苷是乌扎(Xysmalobium undulatum)植物化学的一部分,传统上用于治疗各种疾病,包括腹泻和胃痉挛。其活性成分包括乌扎林和西马洛林等强心苷糖苷,以及乌扎利根苷等强心苷苷元。有限的科学研究证实了其体外抗分泌抗腹泻作用,但缺乏临床试验数据 (Vermaak 等人,2014).

乌扎甾体的关键手性位置

已经对乌扎强心苷的关键手性位置(包括乌扎利根苷)进行了研究。本研究使用核磁共振技术证实了多种乌扎强心苷的规则乌扎利根苷型手性。此类研究有助于了解这些化合物与它们的生物活性相关的结构方面 (Pauli 和 Fröhlich,2000).

合成和正性肌力作用

一项关于合成和简化洋地黄类化合物的正性肌力作用的研究(包括乌扎利根苷)旨在开发与正性肌力类固醇具有相当结合亲和力的类似物。虽然合成的化合物显示出的效力低于地高辛,但它们有助于理解乌扎利根苷的潜在正性肌力作用 (Cerri 等人,2002).

细胞毒性研究

乌扎利根苷还因其细胞毒性而受到研究。在一项涉及马利筋代谢产物的研究中,乌扎利根苷表现出中等的细胞毒性。这突出了其在癌症研究或其他对细胞毒性剂感兴趣的领域的潜在相关性 (Shaker 等人,2010).

强心类固醇的糖基化

乌扎利根苷已用于探索强心类固醇的糖基化研究。来自长春花的 novel 糖基转移酶对多种强心类固醇(包括乌扎利根苷)显示出高转化率。这项研究可能对这些化合物的生物活性的修饰和增强具有影响 (Wen 等人,2019).

安全和危害

作用机制

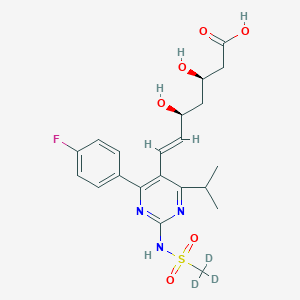

Target of Action

Uzarigenin digitaloside is a natural product for research related to life sciences . The primary target of Uzarigenin digitaloside is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.

Mode of Action

It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The inhibition of Na(+), K(+)-ATPase by Uzarigenin digitaloside could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis .

Action Environment

The action, efficacy, and stability of Uzarigenin digitaloside could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound . Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin digitaloside involves the conversion of uzarigenin to uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "Starting Materials": [ "Uzarigenin", "Beta-D-digitoxopyranosyl chloride", "Silver oxide", "Methanol", "Pyridine", "Acetic anhydride", "Sodium methoxide" ], "Reaction": [ "Uzarigenin is reacted with beta-D-digitoxopyranosyl chloride in the presence of silver oxide to form uzarigenin 3-O-beta-D-digitoxopyranoside.", "Uzarigenin 3-O-beta-D-digitoxopyranoside is then reacted with beta-D-digitoxopyranosyl chloride in the presence of pyridine and acetic anhydride to form uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "The final step involves the methylation of the hydroxyl group at position 3 of the digitoxopyranoside moiety using sodium methoxide in methanol as the methylating agent." ] } | |

CAS 编号 |

61217-80-9 |

产品名称 |

Uzarigenin digitaloside |

分子式 |

C30H46O8 |

外观 |

Powder |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。